Monopotassium L-glutamate monohydrate, also known as Potassium L-glutamate, is a compound with a molecular weight of 203.24 . It is used as a flavor enhancer and salt substitute . It acts as a common excitatory neurotransmitter, like the agonist at kainate, N-methyl-D-aspartate receptor (NMDA), and quisqualate receptors in the central nervous system .
The molecular structure of Monopotassium L-glutamate monohydrate has been analyzed in several studies . The crystal structures of Monopotassium L-glutamate monohydrate and Monosodium glutamate monohydrate are significantly different, leading to dissimilar dynamics .
Monopotassium L-glutamate monohydrate is stable under normal conditions . The assay method involves dissolving about 200 mg of the sample in 6 ml of formic acid, adding 100 ml of glacial acetic acid, and titrating with 0.1 N perchloric acid .
Monopotassium L-glutamate monohydrate is freely soluble in water and slightly soluble in ethanol . It has a pH between 6.7 - 7.3 in a 1 in 50 solution . The specific rotation is between +22.5 and +24.0° in a 10% (w/v) solution in 2N hydrochloric acid .
Monopotassium L-glutamate monohydrate is a potassium salt of L-glutamic acid, an amino acid that plays a crucial role in various biological processes, particularly as an excitatory neurotransmitter in the central nervous system. This compound is commonly used as a flavor enhancer in food products and is recognized under the International Numbering System as E622. It is characterized by its white crystalline form and high solubility in water, making it an effective additive in culinary applications.
Monopotassium L-glutamate monohydrate can be derived from the fermentation of carbohydrates using specific bacterial strains, such as Corynebacterium glutamicum. This process allows for the production of L-glutamic acid, which is subsequently neutralized with potassium hydroxide or potassium carbonate to yield the monopotassium salt. The compound is classified under food additives and is categorized as a flavor enhancer and salt substitute due to its ability to enhance umami flavors without significantly increasing sodium intake.
The synthesis of monopotassium L-glutamate monohydrate typically involves a two-step process:
According to a patent detailing a method for separation and purification, the process begins with heating deionized water in a reactor, adding L-glutamic acid and potassium carbonate, adjusting the pH, and employing activated carbon for decolorization. After filtration and concentration, seed crystals are introduced to induce crystallization of monopotassium L-glutamate monohydrate, resulting in uniform particle sizes with stable water content .
The chemical formula for monopotassium L-glutamate monohydrate is , with a molecular weight of 203.24 g/mol. The structural representation includes:
This structure allows for solubility in polar solvents like water, facilitating its function as a flavor enhancer.
Monopotassium L-glutamate can participate in various chemical reactions typical of amino acids and salts:
These reactions underline its versatility in both food chemistry and potential pharmaceutical applications.
As an excitatory neurotransmitter, monopotassium L-glutamate plays a pivotal role in synaptic transmission within the central nervous system. Its mechanism involves:
Studies have shown that glutamate signaling is critical for cognitive functions including learning and memory .
These properties confirm its suitability for use as a food additive while ensuring safety standards are met.
Monopotassium L-glutamate monohydrate finds extensive application primarily as a flavor enhancer in food products such as soups, sauces, snacks, and processed foods. Its ability to enhance umami flavors makes it popular in culinary practices around the world. Additionally, it has potential applications in pharmaceuticals due to its role as an excitatory neurotransmitter, influencing research into neurodegenerative diseases and cognitive enhancement therapies .
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